2-acetyl-5-fluorobenzaldehyde
Description
2-Acetyl-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with an acetyl group (-COCH₃) at the 2-position and a fluorine atom at the 5-position. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science applications. The acetyl group acts as an electron-withdrawing substituent, modulating the reactivity of the aromatic ring and aldehyde functionality. Fluorine’s electronegativity further enhances the compound’s polarity, influencing its solubility and intermolecular interactions.
Properties
CAS No. |
1891067-62-1 |
|---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 2-acetyl-5-chlorobenzaldehyde with a fluoride source. This reaction typically requires the presence of a catalyst, such as quaternary ammonium salts, and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of commercially available starting materials. The process may include the oxidation of 2-acetyl-5-fluorotoluene or the hydrolysis of 2-acetyl-5-fluorobenzyl chloride. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 2-Acetyl-5-fluorobenzoic acid.
Reduction: 2-Acetyl-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Acetyl-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-acetyl-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-acetyl-5-fluorobenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, molecular properties, and applications.
Key Findings:
Substituent Effects: The acetyl group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to halogenated analogs like 2-chloro-5-fluorobenzaldehyde. However, the aldehyde group remains highly reactive toward nucleophiles (e.g., in condensation reactions) . Fluorine at the 5-position enhances metabolic stability in drug candidates compared to non-fluorinated analogs, a feature shared with 2-chloro-5-fluorobenzaldehyde .
Safety and Handling :
- While specific safety data for this compound is unavailable, structurally similar aldehydes (e.g., 5-acetyl-2-methoxybenzaldehyde) require stringent safety protocols, including eye flushing and medical attention upon exposure .
Applications :
- Chlorinated and brominated analogs (e.g., 2-chloro-5-fluorobenzaldehyde) are preferred in cross-coupling reactions, whereas methoxy-substituted derivatives (e.g., 5-acetyl-2-methoxybenzaldehyde) are used in solubility-dependent syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
